

Application Notes and Protocols: In Vitro Application of SR10067 in Hepatocyte Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a synthetic agonist of the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2), which are key regulators of the circadian clock and metabolism.[1] In the liver, REV-ERBs play a critical role in orchestrating the rhythmic expression of genes involved in glucose and lipid metabolism. Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. These application notes provide a comprehensive guide for the in vitro use of **SR10067** in hepatocyte cell lines to investigate its effects on key metabolic pathways.

Mechanism of Action

SR10067 acts as a potent agonist for REV-ERB α and REV-ERB β , with reported IC50 values of 170 nM and 160 nM, respectively.[1] REV-ERBs are transcriptional repressors that bind to REV-ERB response elements (REV-REs) or ROR response elements (ROREs) in the promoter regions of their target genes. Upon binding of an agonist like **SR10067**, REV-ERB recruits corepressor complexes, leading to the suppression of gene transcription. In hepatocytes, REV-ERB α has been shown to regulate the expression of genes involved in gluconeogenesis and lipogenesis.

Key Applications in Hepatocyte Cell Lines



- Investigation of Circadian Rhythm: Elucidate the role of REV-ERB activation in modulating the expression of core clock genes (e.g., BMAL1, CLOCK, PER2, CRY1).
- Metabolic Studies: Assess the impact of SR10067 on hepatic gluconeogenesis and de novo lipogenesis.
- Target Gene Analysis: Identify and validate novel downstream targets of REV-ERB α/β in hepatocytes.
- Pharmacological Screening: Evaluate the efficacy of SR10067 in models of hepatic metabolic disorders.

Data Presentation

SR10067 Profile

Parameter	Value	Reference
Target	REV-ERBα, REV-ERBβ	[1]
IC50 (REV-ERBα)	170 nM	[1]
IC50 (REV-ERBβ)	160 nM	[1]
Mode of Action	Agonist	[1]

Expected Effects of SR10067 on Gene Expression in Hepatocytes



Metabolic Pathway	Target Gene	Expected Effect of SR10067
Gluconeogenesis	G6PC (Glucose-6- Phosphatase)	Downregulation
PCK1 (PEPCK)	Downregulation	
Lipogenesis	SREBP-1c (Sterol Regulatory Element-Binding Protein 1c)	Downregulation
FASN (Fatty Acid Synthase)	Downregulation	
ACACA (Acetyl-CoA Carboxylase Alpha)	Downregulation	
SCD1 (Stearoyl-CoA Desaturase 1)	Downregulation	
Circadian Clock	BMAL1 (ARNTL)	Downregulation
NPAS2	Downregulation	

Signaling Pathways and Experimental Workflow



SR10067-Mediated REV-ERBα Signaling in Hepatocytes SR10067 Binds & Activates Nucleus REV-ERBα/β Recruits Co-repressor Complex (e.g., NCoR) Binds to DNA with REV-ERBα RORE/REV-RE (on DNA) Represses Transcription Clock Genes (BMAL1, NPAS2) Represses Transcription **Represses Transcription**

Lipogenic Genes

(SREBP-1c, FASN)

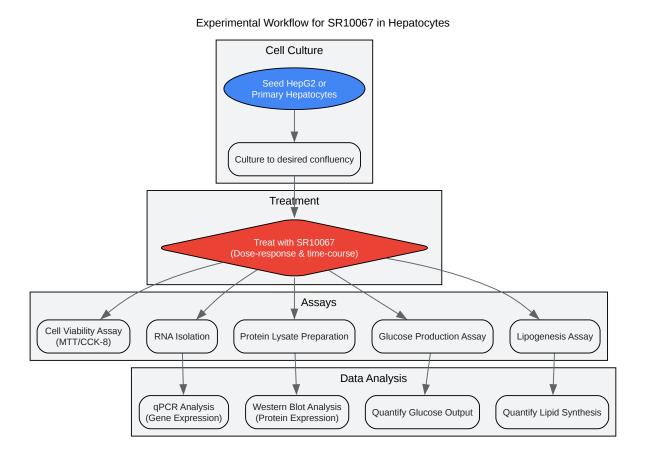
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SR10067 activates REV-ERBα, leading to transcriptional repression.

Gluconeogenic Genes

(G6PC, PCK1)





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A typical workflow for studying the effects of **SR10067** in hepatocytes.

Experimental Protocols Cell Culture of Hepatocyte Cell Lines (e.g., HepG2)

Materials:

HepG2 cells (ATCC® HB-8065™)



- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Protocol:

- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days or when they reach 80-90% confluency.
- For experiments, seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for RNA/protein extraction) and allow them to adhere and grow for 24 hours before treatment.

SR10067 Treatment

Preparation of **SR10067** Stock Solution:

- **SR10067** is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Treatment of Cells:

- On the day of the experiment, dilute the SR10067 stock solution to the desired final concentrations in the cell culture medium.
- Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).



- Remove the old medium from the cells and replace it with the medium containing SR10067 or vehicle control.
- Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.

Cell Viability Assay (MTT Assay)

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

Protocol:

- Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a range of **SR10067** concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μ M) for 24, 48, or 72 hours.[2][3]
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)

Materials:



- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- Primers for target genes (e.g., G6PC, PCK1, SREBP-1c, FASN, BMAL1, and a housekeeping gene like GAPDH or ACTB)

Protocol:

- Treat cells with SR10067 (e.g., 1-20 μM for 12-24 hours).
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using SYBR Green master mix and gene-specific primers.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]

Western Blot Analysis

Materials:

- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-REV-ERBα, anti-FASN, anti-SCD1, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate



Protocol:

- Treat cells with **SR10067** (e.g., 1-20 μM for 24-48 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control like β-actin.

Glucose Production Assay

Materials:

- Glucose-free DMEM
- Sodium lactate and sodium pyruvate
- Glucose assay kit

Protocol:

- Seed HepG2 cells in 24-well plates and grow to confluency.
- Wash the cells with PBS and then incubate in serum-free medium overnight.
- Wash the cells again and incubate in glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate) with or without SR10067 for 3-6 hours.[5][6]



- Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.
- Normalize the glucose production to the total protein content in each well.

De Novo Lipogenesis Assay (using [14C]-Acetate)

Materials:

- [14C]-Acetate
- · Scintillation cocktail and counter

Protocol:

- Seed hepatocytes in 6-well plates.
- Pre-treat cells with SR10067 for a specified time (e.g., 24 hours).
- Add [14C]-acetate (e.g., 1 μCi/mL) to the culture medium and incubate for 2-4 hours.
- Wash the cells with cold PBS and lyse them.
- Extract total lipids from the cell lysates using a chloroform:methanol (2:1) solution.
- Measure the radioactivity in the lipid fraction using a scintillation counter.
- Normalize the counts to the total protein concentration.

Troubleshooting



Issue	Possible Cause	Solution
High cell death in vehicle control	DMSO concentration is too high.	Ensure the final DMSO concentration is $\leq 0.1\%$.
No significant change in gene/protein expression	Suboptimal drug concentration or treatment time.	Perform a dose-response and time-course experiment to determine the optimal conditions.
Low transfection efficiency (for reporter assays).	Optimize transfection protocol for the specific cell line.	
High variability between replicates	Inconsistent cell seeding or treatment.	Ensure uniform cell seeding and accurate pipetting.
Cell passage number is too high.	Use cells within a consistent and low passage number range.	

Conclusion

SR10067 is a valuable tool for investigating the role of REV-ERB α/β in regulating hepatic metabolism and circadian rhythms. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies in hepatocyte cell lines. Researchers should optimize the experimental conditions, such as drug concentration and treatment duration, for their specific cell line and endpoint of interest. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of targeting REV-ERBs for metabolic diseases.

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